molecular formula C26H28ClN3O2S B2487280 N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-butoxybenzamide hydrochloride CAS No. 1216698-08-6

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-butoxybenzamide hydrochloride

Cat. No. B2487280
CAS RN: 1216698-08-6
M. Wt: 482.04
InChI Key: KFHHMSPIYKOZCT-UHFFFAOYSA-N
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Description

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-butoxybenzamide hydrochloride is a useful research compound. Its molecular formula is C26H28ClN3O2S and its molecular weight is 482.04. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antiproliferative Activity

The compound 4,5,6,7-tetrahydrothieno[2,3-c]pyridine has been synthesized and studied for its antiproliferative activity. A derivative of this compound, featuring a 3′,4′,5′-trimethoxyanilino moiety and a cyano group, demonstrated significant antiproliferative effects against cancer cell lines. It interacts with tubulin, leading to cell cycle arrest and apoptosis, particularly in cancer cells, without affecting normal cells. This selectivity hints at potential applications in cancer therapy. Molecular docking studies indicated that these effects are due to the binding of the compound to the colchicine site of tubulin (Romagnoli et al., 2020).

Anticonvulsant Activities

4,5,6,7-Tetrahydrothieno[2,3-c]pyridine derivatives have also been studied for their anticonvulsant properties. Several novel derivatives have been synthesized and evaluated for their effectiveness against NMDA-induced seizures in mice. The results highlighted certain compounds within this series as potent anticonvulsants, with a discussion on the structure-activity relationships contributing to these effects (Ohkubo et al., 1996).

Synthesis for Versatile Applications

The compound and its analogs have shown versatility in synthesis and potential applications. For instance, the efficient synthesis of N6-substituted 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridines and similar structures has been demonstrated, showing the potential for various applications due to the adaptability of the synthesis process (Nechayev et al., 2013).

Anticancer Activity

The tetrahydrothieno-pyridine (THTP) structure, closely related to 4,5,6,7-tetrahydrothieno[2,3-c]pyridine, has been a focus for its wide range of pharmacological applications, including anticancer activity. Studies have reported the synthesis and evaluation of derivatives for their anticancer properties, indicating the potential of these compounds in the development of new anticancer therapies (Rao et al., 2018).

properties

IUPAC Name

N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-butoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O2S.ClH/c1-2-3-15-31-21-11-9-20(10-12-21)25(30)28-26-23(16-27)22-13-14-29(18-24(22)32-26)17-19-7-5-4-6-8-19;/h4-12H,2-3,13-15,17-18H2,1H3,(H,28,30);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHHMSPIYKOZCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.